N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine
Description
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine is a sulfonamide derivative synthesized from L-valine, featuring a 4-(2-methoxyphenoxy)phenyl sulfonyl group. This compound is characterized by its unique structural combination of a valine backbone, a sulfonyl linker, and a methoxyphenoxy aromatic moiety. The methoxy group at the ortho position of the phenoxy ring introduces steric and electronic effects that may influence solubility, receptor binding, and pharmacological activity. Analytical data from suppliers indicate a purity of ≥96% (synonym: N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-valine; InChIKey: QUJDSCIXRNMRFD-UHFFFAOYSA-N) .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-12(2)17(18(20)21)19-26(22,23)14-10-8-13(9-11-14)25-16-7-5-4-6-15(16)24-3/h4-12,17,19H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJYMMZMYYTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
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L-Valine : Provides the α-amino and carboxylic acid functionalities.
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4-(2-Methoxyphenoxy)benzenesulfonyl chloride : The electrophilic sulfonylating agent.
Retrosynthetically, the sulfonamide bond is formed via nucleophilic substitution between valine’s amino group and the sulfonyl chloride (Figure 1).
Ether Bond Formation
The 4-(2-methoxyphenoxy)phenyl moiety is synthesized through a copper-catalyzed Ullmann coupling between 2-methoxyphenol and 4-iodobenzenesulfonyl chloride.
Reaction Conditions :
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Reagents : 2-Methoxyphenol (1.2 eq), 4-iodobenzenesulfonyl chloride (1.0 eq), CuI (10 mol%), K₂CO₃ (2.0 eq).
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Solvent : Dimethylformamide (DMF).
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Temperature : 110°C, 12 hours.
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Yield : 78% (isolated via silica gel chromatography, hexane/ethyl acetate 4:1).
Mechanistic Insight :
The reaction proceeds via oxidative addition of Cu(I) to the iodoarene, followed by phenoxide coordination and reductive elimination to form the ether bond.
Sulfonyl Chloride Activation
The intermediate 4-(2-methoxyphenoxy)benzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) to generate the sulfonyl chloride:
Conditions :
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Reagents : PCl₅ (3.0 eq), DCM, 0°C → RT.
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Reaction Time : 2 hours.
Sulfonylation of L-Valine
Reaction Optimization
The sulfonyl chloride (1.2 eq) reacts with L-valine (1.0 eq) in a biphasic system to form the sulfonamide (Table 1).
Standard Procedure :
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Dissolve L-valine (1.0 g, 8.5 mmol) in 10 mL 1M NaOH.
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Add sulfonyl chloride (3.9 g, 10.2 mmol) in tetrahydrofuran (THF, 15 mL) dropwise at 0°C.
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Stir for 6 hours at room temperature.
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Acidify to pH 2 with 1M HCl, extract with ethyl acetate (3 × 20 mL), dry (Na₂SO₄), and concentrate.
Table 1. Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (1M) | THF/H₂O | 0°C → RT | 6 | 85 |
| Et₃N | DCM | RT | 12 | 62 |
| NaHCO₃ | Acetone/H₂O | 40°C | 4 | 73 |
Key Observations :
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Aqueous NaOH provides superior yield due to efficient deprotonation of valine’s amino group.
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Prolonged reaction times (>8 hours) lead to hydrolysis of the sulfonyl chloride, reducing yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) to remove unreacted valine and sulfonic acid byproducts.
Purity Analysis :
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.98–7.10 (m, 5H, ArH), 4.21 (dd, J = 8.4, 4.4 Hz, 1H, CH), 3.83 (s, 3H, OCH₃), 2.25–2.35 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 3H, CH₃), 0.98 (d, J = 6.8 Hz, 3H, CH₃).
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HRMS (ESI) : m/z calculated for C₁₈H₂₁NO₆S [M+H]⁺: 380.1174; found: 380.1178.
Alternative Synthetic Strategies
Solid-Phase Synthesis
A patent (US11142549B2) describes a hybrid solid/solution-phase approach for analogous sulfonamides:
Chemical Reactions Analysis
Types of Reactions
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Autoimmune Disease Treatment
- Recent studies indicate that N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine may act as a modulator of immune responses. Research on related compounds has shown promise in treating conditions such as psoriasis and rheumatoid arthritis by targeting specific pathways involved in inflammatory responses .
- For instance, derivatives of this compound have been explored for their ability to inhibit RORγt, a key transcription factor associated with Th17 cells, which play a significant role in autoimmune diseases. These findings suggest that this compound could be developed into an effective therapeutic agent for managing autoimmune conditions .
-
Cancer Therapy
- This compound has potential applications in oncology, particularly as a CDK (cyclin-dependent kinase) inhibitor. CDKs are critical regulators of cell cycle progression and gene transcription, making them attractive targets for cancer treatment .
- Research has demonstrated that similar compounds can significantly inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound could be investigated further as a dual inhibitor for these kinases, offering a novel approach to cancer therapy .
Case Studies and Clinical Insights
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Case Study 1: Autoimmune Disease Management
- Case Study 2: Cancer Treatment Efficacy
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparisons
The table below highlights structural differences between N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine and similar sulfonamide derivatives:
Key Observations :
- The methoxyphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., bromo, nitro, CF3) in others, which may alter electronic properties and bioactivity.
- Benzothiazole-containing sulfonamides () leverage heteroaromaticity for neuroactivity, a feature absent in the target compound.
Antimicrobial and Antioxidant Potential
- 4-[(4-Bromophenyl)sulfonyl]phenyl valine analogs () demonstrated significant antimicrobial and antioxidant activities in vitro. The bromine atom likely enhances membrane penetration and oxidative stress modulation .
- This compound: No direct activity data are available, but the methoxy group’s electron-donating nature may reduce antimicrobial efficacy compared to brominated analogs.
Analgesic and Anti-Hypernociceptive Activity
- N-Phenylacetamide sulfonamides (e.g., compound 35 in ) showed analgesic activity superior to paracetamol, attributed to sulfonamide-mediated COX inhibition or opioid receptor interactions .
- The target compound’s valine backbone may confer unique pharmacokinetics, but its lack of acetamide linkage could limit similar analgesic effects.
Neurotoxicity and Anticonvulsant Activity
- Their rigid aromatic systems may enhance blood-brain barrier penetration .
Analytical Data Comparison
Key Gaps: Limited spectroscopic data (e.g., NMR, MS) for the target compound hinder direct comparison with analogs.
Biological Activity
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine is a sulfonamide compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a valine amino acid, with a phenyl ring substituted by a methoxyphenoxy group. This unique structure contributes to its solubility and reactivity, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to alterations in cellular pathways and physiological responses.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in the body .
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial effects against various pathogens. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis and death. For instance, it has been effective against Gram-positive bacteria, showcasing its potential as an antibacterial agent .
Case Study 1: In Vitro Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound on human monocytes. The results indicated a dose-dependent reduction in cytokine production when treated with the compound.
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 100 |
This data supports the hypothesis that the compound can modulate inflammatory responses effectively.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
These findings suggest that while effective against certain strains, further optimization may be needed for broader-spectrum activity.
Comparative Analysis with Similar Compounds
When compared to similar sulfonamide derivatives, this compound exhibits distinct biological activities due to its unique chemical structure.
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| N-([4-(Chlorophenyl)sulfonyl]valine | Moderate | High |
| N-([4-(Methoxyphenyl)sulfonyl]glycine | Low | Moderate |
This table highlights the unique position of this compound in terms of its dual action against inflammation and microbial infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine?
- Methodology : Optimize sulfonylation of valine derivatives using 4-(2-methoxyphenoxy)benzenesulfonyl chloride. Employ coupling reagents like DCC/DMAP in anhydrous DMF under nitrogen atmosphere. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm intermediates via H NMR (e.g., δ 1.05 ppm for valine isopropyl groups) .
- Key Considerations : Protect the valine amino group during sulfonylation to avoid side reactions. Purify via column chromatography (gradient elution) and validate purity ≥98% using HPLC-TOF (Δppm ≤0.5 for exact mass) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 310.2045 for related sulfonamides) .
- FTIR-ATR : Detect sulfonyl S=O stretches (~1350 cm) and methoxy C-O bonds (~1250 cm) .
- HPLC-TOF : Compare theoretical (CHNOS) and measured masses (Δppm ≤0.5) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for structural confirmation?
- Resolution Strategy :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly for the 4-(2-methoxyphenoxy)phenyl moiety.
- Cross-validate with GC-IR (gas-phase spectra) to distinguish rotational isomers affecting IR bands .
- Use computational chemistry (DFT calculations) to predict vibrational modes and compare with experimental IR .
Q. What experimental design considerations are critical for studying its enzyme inhibition kinetics?
- Protocol :
- Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., proteases).
- Optimize buffer conditions (pH 7.4, 25°C) to mimic physiological environments.
- Address solubility issues by preparing stock solutions in DMSO (≤1% v/v final concentration) .
Q. How does the 2-methoxyphenoxy substituent influence bioactivity compared to analogs (e.g., 4-methoxy or halogenated derivatives)?
- Comparative Analysis :
- Synthesize analogs (e.g., 4-chloro or 4-fluoro substitutions) and evaluate via in vitro cytotoxicity assays (e.g., IC in cancer cell lines).
- Use molecular docking to correlate substituent electronic effects (Hammett σ values) with binding energy to targets (e.g., COX-2) .
- Publish SAR tables highlighting logP, polar surface area, and IC trends .
Key Challenges & Recommendations
- Stability Issues : Store at -20°C in amber vials to prevent photodegradation of the methoxyphenoxy group .
- Spectral Artifacts : Avoid residual solvents (e.g., DMF) in NMR by lyophilizing samples ≥24 hours .
- Biological Assays : Include positive controls (e.g., valine-free sulfonamides) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
